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Compound of Interest

Compound Name: Ceralasertib

Cat. No.: B560106 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the off-target effects of Ceralasertib
(AZD6738) observed in kinase screening assays. Understanding the selectivity profile of this

potent ATR inhibitor is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets for Ceralasertib?

A1: Ceralasertib is a highly selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR)

kinase.[1][2][3][4] Extensive kinase screening has demonstrated its remarkable specificity. The

most closely related off-target is the mammalian target of rapamycin (mTOR), but with a

significantly lower potency compared to its activity against ATR.[1][5][6] Other members of the

phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK, are not

significantly inhibited by Ceralasertib at clinically relevant concentrations.[1][6]

Q2: How significant is the off-target activity of Ceralasertib against mTOR?

A2: The inhibitory activity of Ceralasertib against mTOR is substantially weaker than its on-

target activity against ATR. The GI50 for mTOR is reported to be 5.7 µmol/L, which is over

5000-fold higher than its IC50 for ATR (1 nM).[1][5][6] At typical experimental concentrations

used to target ATR, significant inhibition of mTOR is not expected.
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Q3: I am observing unexpected phenotypes in my Ceralasertib-treated cells. Could this be due

to off-target effects?

A3: While Ceralasertib is highly selective, it is crucial to consider potential off-target effects,

especially when using high concentrations. To troubleshoot, consider the following:

Concentration Titration: Ensure you are using the lowest effective concentration of

Ceralasertib to achieve ATR inhibition.

Orthogonal Approaches: Use a structurally different ATR inhibitor to confirm that the

observed phenotype is a result of ATR inhibition and not a specific off-target effect of

Ceralasertib.

Direct Target Engagement Assays: Measure the phosphorylation of downstream ATR targets

(e.g., CHK1) and mTOR targets (e.g., p70S6K) to assess the relative inhibition of both

pathways at your experimental concentration.

Q4: Has Ceralasertib been profiled against a broad panel of kinases?

A4: Yes, Ceralasertib has been screened against large kinase panels. One study screening

over 400 kinases showed that none were inhibited by more than 50% at a 1 µM concentration

of Ceralasertib, highlighting its high selectivity.[1][7]

Quantitative Data on Ceralasertib's Kinase
Selectivity
The following table summarizes the inhibitory potency of Ceralasertib against its primary

target, ATR, and other key kinases from the PIKK family.
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Kinase Ceralasertib (AZD6738) IC50 / GI50 (nM)

ATR 1[1][2][3][4]

mTOR 5700 (GI50)[1][5][6]

ATM >5000[1][6]

DNA-PK >5000[1][6]

PI3K >5000[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%.

Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols
Accurate determination of kinase inhibitor selectivity is paramount. Below are overviews of

common methodologies used to assess the off-target effects of compounds like Ceralasertib.

Kinase Binding Assay (e.g., TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a panel of kinases.

Principle: This assay measures the binding of the inhibitor to the kinase active site. A

common format is a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay. A fluorescently labeled tracer that binds to the kinase's ATP pocket is used. When the

tracer is bound, it is in close proximity to a lanthanide-labeled antibody bound to the kinase,

resulting in a high FRET signal. A test compound that competes with the tracer for binding to

the ATP pocket will disrupt FRET, leading to a decrease in the signal. The IC50 is calculated

from the dose-response curve of the inhibitor.

Cellular Mechanistic Assays
Objective: To confirm target engagement and assess downstream pathway inhibition in a

cellular context.
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Principle: Cells are treated with a dose-range of the inhibitor. Following treatment, cell

lysates are prepared and analyzed by methods such as Western blotting or ELISA to

measure the phosphorylation status of specific downstream substrates of the target kinase

and potential off-target kinases. For Ceralasertib, this would involve measuring the

phosphorylation of CHK1 (a direct ATR substrate) and a substrate of an off-target kinase like

p70S6K for mTOR.

Visualizing Ceralasertib's Primary Signaling
Pathway
The following diagrams illustrate the DNA Damage Response (DDR) pathway targeted by

Ceralasertib and a general workflow for assessing kinase inhibitor selectivity.
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Caption: Ceralasertib inhibits ATR, blocking CHK1 phosphorylation and the DNA damage

response.
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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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